

# Commercial suppliers and availability of Upadacitinib-d5

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## Compound of Interest

Compound Name: Upadacitinib-d5

Cat. No.: B15599766

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## Upadacitinib-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **Upadacitinib-d5**, a deuterated internal standard essential for the accurate quantification of the Janus kinase (JAK) inhibitor, Upadacitinib. This document also details established experimental protocols for its use in bioanalytical assays and explores the underlying signaling pathway of the parent compound.

## Introduction to Upadacitinib and the Role of Deuterated Standards

Upadacitinib is a selective JAK1 inhibitor that has demonstrated efficacy in the treatment of several autoimmune and inflammatory diseases. As with any therapeutic agent, precise and accurate quantification in biological matrices is critical during preclinical and clinical development. Deuterated internal standards, such as **Upadacitinib-d5**, are the gold standard for quantitative mass spectrometry-based bioanalysis. By substituting five hydrogen atoms with deuterium, **Upadacitinib-d5** is chemically almost identical to Upadacitinib but has a distinct mass-to-charge ratio. This allows it to be differentiated by a mass spectrometer while co-eluting with the analyte during chromatography. This co-elution ensures that any variations during sample preparation, such as extraction inconsistencies or matrix effects during ionization, affect

both the analyte and the internal standard equally. The use of a deuterated internal standard thereby normalizes the analyte's response, leading to significantly improved accuracy and precision in quantification.

## Commercial Suppliers and Availability of Upadacitinib-d5

The availability of high-quality **Upadacitinib-d5** is crucial for researchers. Several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available information from prominent vendors. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

Supplier	Catalog Number	Molecular Formula	Molecular Weight	Purity	Availability	Certificate of Analysis
Simson Pharma	U150003	C <sub>17</sub> H <sub>14</sub> D <sub>5</sub> F <sub>3</sub> N <sub>6</sub> O	385.40 g/mol	Not specified; High quality	Custom Synthesis	Provided with every compound[ <a href="#">1</a> ]
Axios Research	AR-U01261	C <sub>17</sub> H <sub>14</sub> D <sub>5</sub> F <sub>3</sub> N <sub>6</sub> O	385.41 g/mol	Not specified; Meticulousl y characterized	Not specified	Comprehensive CoA and analytical data provided[ <a href="#">2</a> ]
MedchemExpress	HY-19569S1	Not specified	Not specified	Not specified	Not specified	Certificate of Analysis available

Note: Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed purity specifications.

## Experimental Protocols: Quantification of Upadacitinib using Upadacitinib-d5

The use of **Upadacitinib-d5** as an internal standard is central to the accurate quantification of Upadacitinib in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published bioanalytical methods.

### Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Upadacitinib and its deuterated internal standard from plasma samples.

Materials:

- Human plasma samples
- **Upadacitinib-d5** internal standard working solution (in methanol or acetonitrile)
- Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
- Vortex mixer
- Centrifuge

Protocol:

- To a microcentrifuge tube, add a specific volume of the plasma sample (e.g., 50  $\mu$ L).
- Add a predetermined volume of the **Upadacitinib-d5** internal standard working solution.
- Add 3-4 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.
- Vortex the mixture vigorously for approximately 30-60 seconds.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Upadacitinib. Optimization may be required based on the specific instrumentation used.

### Liquid Chromatography Parameters:

- Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: Ramp to 95% B
  - 2.5-3.0 min: Hold at 95% B
  - 3.0-3.1 min: Return to 10% B
  - 3.1-4.0 min: Equilibrate at 10% B
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μL.
- Column Temperature: 40 °C.

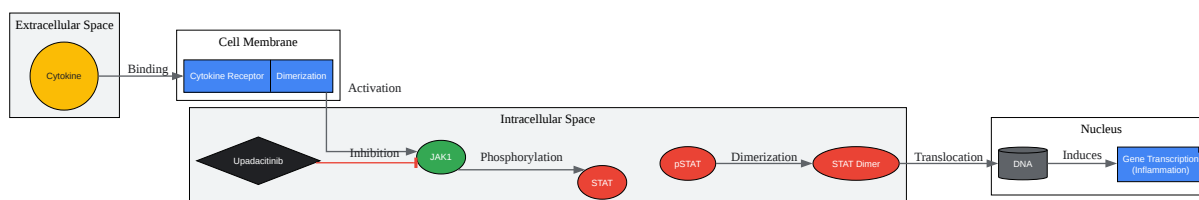
### Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Upadacitinib: m/z 381.2 → 256.1 (quantifier), 381.2 → 121.1 (qualifier)
  - **Upadacitinib-d5**: m/z 386.2 → 261.1 (quantifier)
- Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and cell exit potential is necessary for maximizing signal intensity.

## Signaling Pathway of Upadacitinib

Upadacitinib functions as a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical cascade involved in the cellular response to a variety of cytokines and growth factors, playing a key role in inflammation and immune response. By inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines.

Below is a diagram illustrating the simplified JAK-STAT signaling pathway and the point of intervention by Upadacitinib.



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## References

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